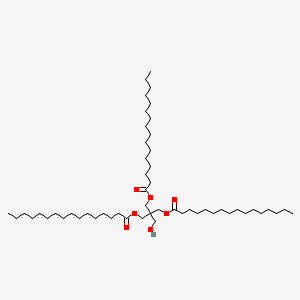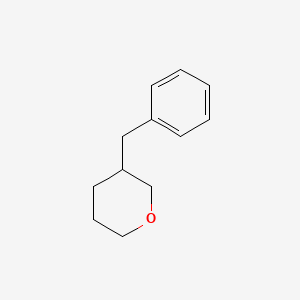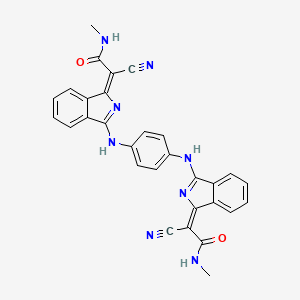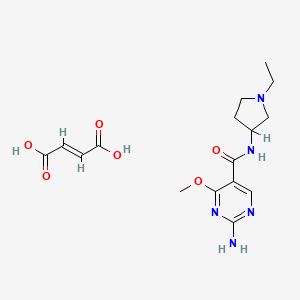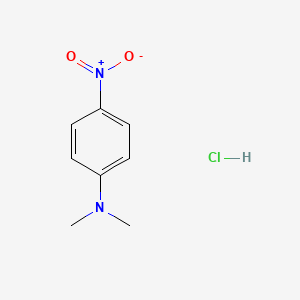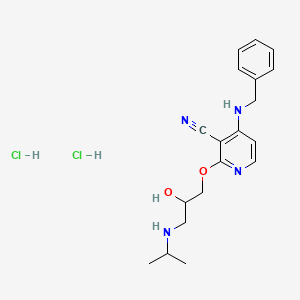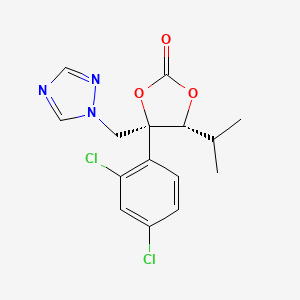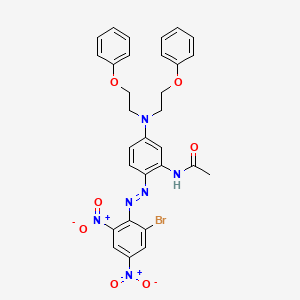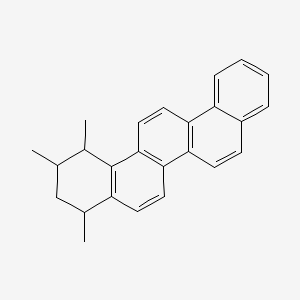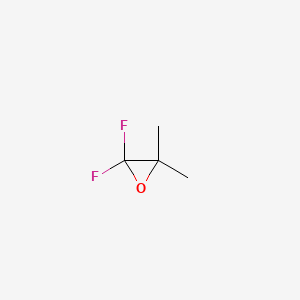
2,2-Difluoro-3,3-dimethyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3,3-dimethyloxirane is an organic compound with the molecular formula C4H6F2O. It is a member of the oxirane family, characterized by a three-membered ring containing an oxygen atom. The presence of two fluorine atoms and two methyl groups attached to the oxirane ring makes this compound unique and of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3,3-dimethyloxirane typically involves the fluorination of suitable precursors. One common method is the reaction of 2,2-dimethyl-3-bromooxirane with a fluorinating agent such as diethylaminosulfur trifluoride. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3,3-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of difluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
Oxidation: Difluorinated carboxylic acids.
Reduction: Difluorinated alcohols.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-3,3-dimethyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3,3-dimethyloxirane involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and stability. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethanol: A simpler compound with two fluorine atoms and an alcohol group.
2,2-Difluoropropane: Contains two fluorine atoms and a propane backbone.
2,2-Difluoro-1,3-dimethylcyclopropane: A cyclopropane derivative with two fluorine atoms.
Uniqueness
2,2-Difluoro-3,3-dimethyloxirane is unique due to its oxirane ring structure combined with the presence of two fluorine atoms and two methyl groups
Properties
CAS No. |
374-02-7 |
|---|---|
Molecular Formula |
C4H6F2O |
Molecular Weight |
108.09 g/mol |
IUPAC Name |
2,2-difluoro-3,3-dimethyloxirane |
InChI |
InChI=1S/C4H6F2O/c1-3(2)4(5,6)7-3/h1-2H3 |
InChI Key |
QOGRUKXSYWGNII-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


